ACTH (1-16) (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

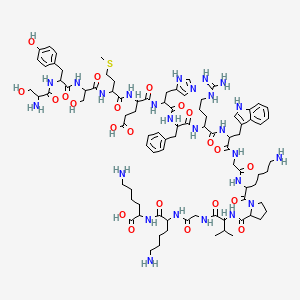

ACTH (1-16) (human), also known as Adrenocorticotropic hormone (1-16), is an ACTH fragment . ACTH is a hormone that the pituitary gland produces. Its main function is to stimulate the adrenal glands to produce and secrete another hormone called cortisol . Some people refer to cortisol as the body’s stress hormone. Cortisol helps control a wide range of processes throughout the body, including metabolism and immune responses .

Synthesis Analysis

ACTH is synthesized from a large precursor molecule called pre-proopiomelanocortin, or pre-POMC . Inside corticotroph cells, ACTH is synthesized from pre-POMC. Pre-POMC has a short tail called a leader or signal peptide which is cleaved off to form proopiomelanocortin, or POMC, and POMC is then split into multiple peptide hormones, one of them being ACTH .Molecular Structure Analysis

ACTH is a 39 amino acid polypeptide that binds and activates its cognate receptor [melanocortin receptor 2 (MC2R)] through the two regions H6F7R8W9 and K15K16R17R18P19 . Most POMC-derived polypeptides contain the H6F7R8W9 sequence that is conserved through evolution .Chemical Reactions Analysis

ACTH regulates cortisol and androgen production . In patients with normal adrenocortical function, it stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of cholesterol within the mitochondria .Wissenschaftliche Forschungsanwendungen

-

Adrenal Insufficiency

- Field : Endocrinology

- Application : ACTH has an effect on adrenal homeostasis and maintenance of steroid hormone production . It also has extra-adrenal effects that require further elucidation .

- Methods : The study reviewed English language articles, regardless of whether they reported the presence or absence of adrenal and extra-adrenal ACTH effects .

- Results : The review provides an overview on the current knowledge on adrenal and extra-adrenal effects of ACTH . In the section on adrenal ACTH effects, it focused on corticosteroid rhythmicity and effects on steroidogenesis, mineralocorticoids and adrenal growth . In the section on extra-adrenal effects, it analyzed the effects of ACTH on the osteoarticular and reproductive systems, adipocytes, immune system, brain and skin .

-

Adrenal Steroidogenesis

- Field : Neuroendocrine Science

- Application : ACTH drives adrenal steroidogenesis and growth of the adrenal gland .

- Methods : The study discussed the clinical aspects of the role of ACTH in physiology and disease, and potential clinical use of selective ACTH antagonists .

- Results : ACTH (1–24) was as potent as ACTH (1–39) to induce glucocorticoid production by adrenal cells in culture, while ACTH (1–16) was unable to do so . It was concluded that the critical portion of ACTH for activating adrenal cells resided between residues 17 and 24 .

-

Improvement of Cardiovascular Function and Survival in Experimental Hemorrhagic Shock

- Field : Cardiovascular Research

- Application : ACTH (1-16) (human) has been found to improve cardiovascular function and survival in experimental hemorrhagic shock .

- Methods : The study involved the use of ACTH (1-16) (human) in an experimental model of hemorrhagic shock .

- Results : The results showed that ACTH (1-16) (human) was able to improve cardiovascular function and increase survival rates in the experimental model .

-

Improvement of Cardiovascular Function in Experimental Hemorrhagic Shock

- Field : Cardiovascular Research

- Application : ACTH (1-16) (human) has been found to improve cardiovascular function and survival in experimental hemorrhagic shock .

- Methods : The study involved the use of ACTH (1-16) (human) in an experimental model of hemorrhagic shock .

- Results : The results showed that ACTH (1-16) (human) was able to improve cardiovascular function and increase survival rates in the experimental model .

Safety And Hazards

Zukünftige Richtungen

Research is ongoing to understand the molecular mechanisms related to ACTH tumorigenesis, their diagnostic approach, and potential novel therapies . Potential therapeutic agents are EGFR inhibitors such as gefitinib and lapatinib, the purine analog R-roscovitine by dissociation of CDK2/Cyclin E complex, the HSP90 inhibitor silibinin (novobiocin), to reduce resistance to glucocorticoid-mediated negative feedback, and BRAF inhibitors vemurafenib and dabrafenib in BRAF V600E positive tumors .

Eigenschaften

IUPAC Name |

6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H133N25O22S/c1-50(2)74(86(133)100-46-71(118)102-59(21-9-12-33-90)77(124)107-64(88(135)136)23-11-14-35-92)113-85(132)70-25-16-37-114(70)87(134)63(22-10-13-34-91)103-72(119)45-99-76(123)67(41-53-43-98-58-20-8-7-19-56(53)58)110-78(125)60(24-15-36-97-89(94)95)104-81(128)66(39-51-17-5-4-6-18-51)109-83(130)68(42-54-44-96-49-101-54)111-79(126)61(30-31-73(120)121)105-80(127)62(32-38-137-3)106-84(131)69(48-116)112-82(129)65(108-75(122)57(93)47-115)40-52-26-28-55(117)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,98,115-117H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H,96,101)(H,99,123)(H,100,133)(H,102,118)(H,103,119)(H,104,128)(H,105,127)(H,106,131)(H,107,124)(H,108,122)(H,109,130)(H,110,125)(H,111,126)(H,112,129)(H,113,132)(H,120,121)(H,135,136)(H4,94,95,97) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBPSTKPAGOHPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H133N25O22S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1937.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)

![7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1590986.png)

![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)